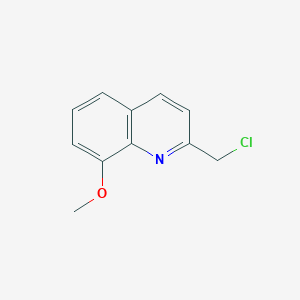

2-(Chloromethyl)-8-methoxyquinoline

Descripción

2-(Chloromethyl)-8-methoxyquinoline is a quinoline derivative featuring a chloromethyl (-CH2Cl) substituent at position 2 and a methoxy (-OCH3) group at position 7. Quinoline derivatives are renowned for their versatility in medicinal chemistry, materials science, and organic synthesis.

Propiedades

Fórmula molecular |

C11H10ClNO |

|---|---|

Peso molecular |

207.65 g/mol |

Nombre IUPAC |

2-(chloromethyl)-8-methoxyquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,7H2,1H3 |

Clave InChI |

PQDXVFTWXOMCOL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=C1N=C(C=C2)CCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations at Position 2

2-Chloro-8-methoxyquinoline-3-carbaldehyde

- Structure : Chloro (-Cl) at position 2, formyl (-CHO) at position 3, and methoxy at position 8.

- Synthesis : Prepared via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) .

- Crystallography: Monoclinic crystal system (space group P21/n), with unit cell parameters a = 14.4763 Å, b = 3.9246 Å, c = 17.6295 Å, and β = 104.802° .

- Reactivity : The formyl group allows for nucleophilic additions, contrasting with the chloromethyl group in the target compound, which is prone to nucleophilic substitution.

2-Isopropyl-8-methoxyquinoline

- Structure : Isopropyl (-CH(CH3)2) at position 2 and methoxy at position 8.

- Physicochemical Properties: Molecular formula C13H15NO (MW = 201.26). The bulky isopropyl group increases steric hindrance, reducing reactivity compared to the chloromethyl derivative .

5-Bromo-8-methoxy-2-methylquinoline

- Structure : Bromo (-Br) at position 5, methyl (-CH3) at position 2, and methoxy at position 8.

Substituent Variations at Position 8

8-Chloro-7-methoxyquinoline

- Structure : Chloro at position 8 and methoxy at position 5.

- Properties : Positional isomerism significantly alters electronic effects; the 8-chloro group may act as a stronger electron-withdrawing substituent compared to 8-methoxy .

6-Methoxyquinoline and 8-Methoxyquinoline

- Photophysical Behavior: 8-Methoxyquinoline exhibits unique excited-state proton transfer dynamics due to intramolecular hydrogen bonding, unlike 6-methoxyquinoline. This property is exploited in fluorescence-based sensors and PDE4 inhibitors .

Functionalized Derivatives

N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline

- Structure : Chloro at position 2, methyl at position 8, and an aniline-derived side chain.

- Synthesis : Imine reduction using NaBH3CN at pH 6, highlighting the utility of chloro/methyl substituents in generating bioactive amines .

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline

- Structure : Thiazole ring at position 2, chloro at position 4, and methyl at position 8.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.